N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide
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Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide, also known as DBS, is a sulfonamide compound that has been widely used in scientific research. DBS is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide and its derivatives have been researched for their inhibitory effects on human carbonic anhydrase isozymes. For example, Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines and evaluated their inhibition effects on hCA I and hCA II isozymes, finding varying degrees of inhibition (Akbaba et al., 2014).
Antimicrobial Evaluation
Sulfonamide derivatives have been explored for their antimicrobial properties. A study by Fadda et al. (2016) involved synthesizing novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives and evaluating their antimicrobial and antifungal activities. They found some compounds, including variants of butane-1-sulfonate, to exhibit high activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Electrolyte- and pH-Responsive Polymers
The compound's derivatives have been used in synthesizing electrolyte- and pH-responsive polymers. Kathmann et al. (1997) studied the synthesis of amphoteric copolymers using monomers derived from acrylamido and sulfonate groups, including butane-1-sulfonate, for applications that are sensitive to environmental changes (Kathmann, White, & McCormick, 1997).
Mechanism of Action
Target of Action
N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide is a complex chemical compound Sulfonamides, a class of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes.
Mode of Action
Sulfonamides generally work by inhibiting bacterial dna synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for DNA replication in bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Pharmacokinetics
They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamides, in general, inhibit bacterial growth by interfering with their ability to replicate dna .
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4S/c1-5-6-7-16(12,13)11-8-10(2,15-4)9-14-3/h11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUCYRRGHIMYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide |
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